![molecular formula C16H20N2 B1524821 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline CAS No. 1183434-97-0](/img/structure/B1524821.png)

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline

描述

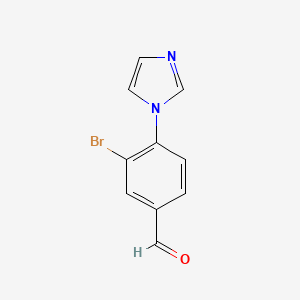

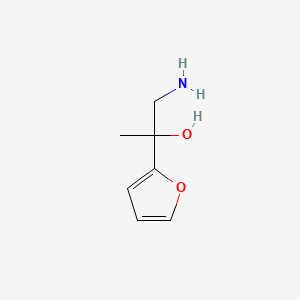

“4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline” is a chemical compound with the molecular formula C16H20N21. However, there is limited information available about this specific compound.

Synthesis Analysis

There is no specific information available on the synthesis of “4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline”. However, similar compounds such as “1-[4-(1-aminoethyl)phenyl]ethanone hydrochloride” have been mentioned in the context of laboratory chemicals23.

Molecular Structure Analysis

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline”.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline” are not well-documented. However, it’s known that its molecular weight is 240.34 g/mol1.

科学研究应用

Self-Assembling Behavior in Competitive Medium : A study focused on the self-assembling properties of a modified aromatic amino acid, where phenylalanine (Phe) was made electron-deficient by introducing a nitro group in the ring. This modification profoundly influenced the self-assembly process, leading to efficient gelation in DMSO solvent and hydrogen-bonding mediated crystal formation in water. The research investigated the self-assembly patterns of 4-nitrophenylalanine (4NP) using various techniques including X-ray diffraction and UV-Vis spectroscopy (Singh et al., 2020).

Normal Vibrations and Force Fields in Chloromethylanilines : This study conducted a normal coordinate analysis of chloromethylanilines, focusing on the internal molecular force fields. The research found that a single force field could simulate observed normal vibrations in the studied molecules, supported by HF and DFT calculations. The study highlights the importance of methyl and amino groups in pharmacologically active substances (Tiwari et al., 2008).

Distinction of Amino Acid Enantiomers : This research explored the use of mass spectrometry to distinguish amino acid enantiomers. The study analyzed mixtures of several amino acid pairs, revealing chiral discrimination based on differences in gas-phase basicity between homo- and heterochiral dimers (Vékey & Czira, 1997).

Investigation of Peroxidase Action : The study synthesized 4-phenyl-2,6-dimethylaniline and examined its oxidation by the peroxidase system, proposing a mechanism for this reaction. This research contributes to understanding enzyme-mediated organic reactions (Baker & Saunders, 1974).

Molecular Structures of Amino Derivatives : Research on the molecular structures of amino derivatives synthesized via Schiff bases reduction route was conducted. The study reported on compounds with significant intermolecular hydrogen bonding, contributing to the understanding of molecular interactions in organic chemistry (Ajibade & Andrew, 2021).

Synthetic Polynucleotides and Amino Acid Code : This study explored the relationship between polynucleotides and amino acids, particularly phenylalanine, contributing to the understanding of protein synthesis and genetic coding (Lengyel et al., 1961).

安全和危害

The safety and hazards associated with “4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline” are not clearly defined. It’s always recommended to handle chemical substances with appropriate safety measures.

未来方向

The future directions for the study of “4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline” and similar compounds could involve further exploration of their potential biological activities and mechanisms of action6. However, more research is needed to fully understand these aspects.

Please note that this information is based on the limited data available and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.

属性

IUPAC Name |

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-12(17)13-4-6-14(7-5-13)15-8-10-16(11-9-15)18(2)3/h4-12H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQNAWCBQBBLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)

![2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1524744.png)

![3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B1524747.png)